molecular formula C17H16ClNO3 B2442366 [2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate CAS No. 387835-27-0

[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate

Cat. No. B2442366
M. Wt: 317.77
InChI Key: UPVJAFWFAZMHGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate” is represented by the linear formula C17H16ClNO3 . The molecular weight of this compound is 317.77 .

Scientific Research Applications

Synthesis and Structural Analysis

"[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" and similar compounds have been extensively studied for their synthesis and structural properties. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation reaction and its evaluation for antimicrobial and antioxidant activities highlight the compound's potential in creating bioactive molecules (Kumar et al., 2016). Similarly, research on the molecular structure and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride provides insights into the compound's chemical behavior and potential applications in designing new molecules with specific properties (Restrepo et al., 2019).

Application in Material Science

The study of polymers and materials science also utilizes derivatives of "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate". For instance, the application of RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization in the synthesis of well-defined polymers showcases the compound's role in creating advanced materials with specific characteristics (Manguian et al., 2006).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, derivatives similar to "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" have been explored for their potential applications. For example, the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing carbonyl reductase and glucose dehydrogenase genes indicates the compound's usefulness in creating enantiomerically pure substances for pharmaceutical applications (Kizaki et al., 2001).

Catalysis and Organic Synthesis

Research into catalysis and organic synthesis has also benefited from the study of "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" derivatives. The investigation of nonheme FeIVO complexes that can oxidize the C-H bonds of cyclohexane at room temperature exemplifies the compound's relevance in studying catalytic processes and designing more efficient catalysts (Kaizer et al., 2004).

properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-12-3-9-15(10-4-12)19-16(20)11-22-17(21)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJAFWFAZMHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate

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